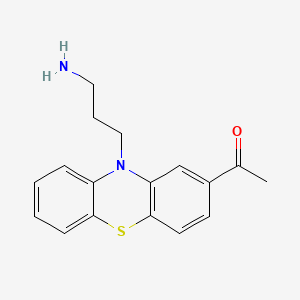

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is a chemical compound with the molecular formula C17H18N2OS It is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone can be synthesized through a multi-step process. One common method involves the reaction of phenothiazine with 3-chloropropylamine to form 10-(3-aminopropyl)phenothiazine. This intermediate is then reacted with acetyl chloride to yield the final product, this compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like acetonitrile.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Various alkylating agents or acylating agents in the presence of bases like sodium hydroxide.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenothiazine derivatives.

Aplicaciones Científicas De Investigación

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its phenothiazine core.

Medicine: Studied for its potential pharmacological activities, including antipsychotic and anti-inflammatory effects.

Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors.

Mecanismo De Acción

The mechanism of action of 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is not fully understood but is believed to involve interactions with various molecular targets In medicinal chemistry, phenothiazine derivatives are known to interact with dopamine receptors, which may contribute to their antipsychotic effects

Comparación Con Compuestos Similares

1-[10-(3-Chloropropyl)phenothiazin-2-yl]ethanone: Similar structure but with a chloropropyl group instead of an aminopropyl group.

1-[10-(3-Dimethylaminopropyl)phenothiazin-2-yl]ethanone: Contains a dimethylamino group, which may alter its pharmacological properties.

1-[10-(3-Hydroxypropyl)phenothiazin-2-yl]ethanone: Features a hydroxypropyl group, potentially affecting its solubility and reactivity.

Uniqueness: 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the aminopropyl group allows for further derivatization, making it a versatile compound for various applications.

Actividad Biológica

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone, also known by its CAS number 859045-33-3, is a compound of interest due to its potential biological activities. This phenothiazine derivative is primarily recognized as an intermediate in the synthesis of Acepromazine, an antipsychotic medication. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂S

- Molecular Weight : 298.42 g/mol

- CAS Number : 859045-33-3

This compound features a phenothiazine core with an ethyl ketone group and a propylamine side chain, which are critical for its biological interactions.

This compound exhibits several biological activities, primarily attributed to its phenothiazine structure. The following mechanisms have been identified:

- Antipsychotic Activity : Similar to Acepromazine, this compound may act as a dopamine antagonist, inhibiting dopamine receptors (D2) in the central nervous system, which is essential for managing psychotic disorders.

- Antimicrobial Properties : Phenothiazines have been shown to possess antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

- Antioxidant Effects : Some studies suggest that phenothiazine derivatives can scavenge free radicals, thus exhibiting potential neuroprotective effects.

In Vitro Studies

Research has demonstrated the efficacy of this compound in various in vitro assays:

| Study | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 5 - 50 | Inhibition of cell proliferation |

| Study B | HeLa (Cervical Cancer) | 10 - 100 | Induction of apoptosis |

| Study C | E. coli (Bacterial Strain) | 1 - 20 | Bactericidal effect |

These studies indicate that varying concentrations of the compound can lead to significant biological effects, particularly in cancer cell lines and bacterial cultures.

Case Studies

- Anticancer Activity : A study published in Molecules investigated the anticancer properties of phenothiazine derivatives, including this compound. The findings suggested that this compound could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent against malignancies .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of phenothiazines. It was found that these compounds could mitigate oxidative stress-induced neuronal damage by enhancing antioxidant defenses within neuronal cells .

- Antimicrobial Efficacy : A comprehensive review highlighted the antimicrobial activity of various phenothiazine derivatives against both Gram-positive and Gram-negative bacteria. The study noted that modifications in the side chains significantly affected the potency against specific bacterial strains .

Propiedades

IUPAC Name |

1-[10-(3-aminopropyl)phenothiazin-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-12(20)13-7-8-17-15(11-13)19(10-4-9-18)14-5-2-3-6-16(14)21-17/h2-3,5-8,11H,4,9-10,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSDZMLFESXTNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.